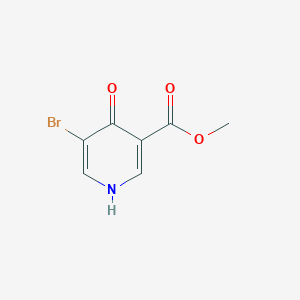

Methyl 5-bromo-4-hydroxynicotinate

Description

BenchChem offers high-quality Methyl 5-bromo-4-hydroxynicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-bromo-4-hydroxynicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-4-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOSJHTAFHHUNRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC=C(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733876 | |

| Record name | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175512-08-9 | |

| Record name | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 5-bromo-4-hydroxynicotinate: A Guide to Synthesis, Purification, and Spectroscopic Characterization

An In-depth Technical Guide for Medicinal Chemists and Process Development Scientists

Abstract: Methyl 5-bromo-4-hydroxynicotinate is a key heterocyclic building block with significant potential in the development of novel pharmaceutical agents. Its substituted pyridine core is a common motif in various biologically active molecules. This technical guide provides a comprehensive overview of a robust and scalable synthesis of this compound via Fischer esterification of its corresponding carboxylic acid. We delve into the rationale behind the chosen synthetic strategy, offer a detailed, self-validating experimental protocol, and present a full suite of characterization data, including predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, to ensure unambiguous structural confirmation. This document is intended to serve as a practical resource for researchers in drug discovery and process chemistry.

Synthesis: From Carboxylic Acid to Ester

The preparation of methyl 5-bromo-4-hydroxynicotinate is most effectively achieved through the direct esterification of 5-bromo-4-hydroxynicotinic acid. This approach is favored for its operational simplicity, cost-effectiveness, and high atom economy.

Principle and Rationale: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic and reliable acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] The reaction is an equilibrium process. To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is accomplished by utilizing one of the reactants in a large excess. In this protocol, methanol serves as both the reactant and the solvent, ensuring it is present in a significant molar excess to drive the reaction to completion.[2]

A strong acid catalyst, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

Synthetic Workflow Overview

The overall process is a straightforward sequence of reaction, workup, and purification. The workflow is designed to be efficient and scalable for laboratory settings.

Caption: High-level workflow for the synthesis of Methyl 5-bromo-4-hydroxynicotinate.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Reagents and Materials:

-

5-Bromo-4-hydroxynicotinic acid (CAS: 1052114-83-6)

-

Methanol (MeOH), anhydrous (CAS: 67-56-1)[3]

-

Sulfuric acid (H₂SO₄), concentrated (98%)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-4-hydroxynicotinic acid (e.g., 5.0 g, 1 equivalent).

-

Reagent Addition: Add anhydrous methanol (100 mL). Stir the suspension for 5 minutes. Carefully and slowly, add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50:50 Ethyl Acetate:Hexanes). The reaction is complete when the starting carboxylic acid spot is no longer visible (typically 4-6 hours).

-

Workup - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (200 mL). A precipitate may form. Slowly add saturated NaHCO₃ solution until the pH of the aqueous mixture is neutral (pH ~7-8), as verified by pH paper.

-

Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Workup - Washing and Drying: Wash the combined organic extracts with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure methyl 5-bromo-4-hydroxynicotinate as a solid.

Safety Precautions:

-

Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Methanol is flammable and toxic; avoid inhalation and skin contact.

-

All operations should be conducted in a well-ventilated fume hood.

Physicochemical and Spectroscopic Characterization

Unambiguous confirmation of the synthesized product's identity and purity is achieved through a combination of physical property measurements and spectroscopic analysis.

Analytical Workflow

The characterization workflow ensures the final product meets the required standards of identity and purity.

Caption: Standard analytical workflow for the characterization of the target compound.

Physicochemical Properties

The fundamental physical properties of the compound are summarized below.

| Property | Value | Source |

| Chemical Name | Methyl 5-bromo-4-hydroxynicotinate | [3] |

| Synonym | Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate | [4] |

| CAS Number | 1175512-08-9 | [3] |

| Molecular Formula | C₇H₆BrNO₃ | [3] |

| Molecular Weight | 232.03 g/mol | [3] |

| Appearance | Solid | [4] |

| Predicted Boiling Point | 309.2 ± 42.0 °C | [3] |

| Predicted Density | 1.737 ± 0.06 g/cm³ | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The expected chemical shifts are predicted based on established principles for substituted aromatic systems.[5][6]

¹H NMR (Predicted, 400 MHz, DMSO-d₆): The use of DMSO-d₆ as a solvent is recommended to observe the exchangeable hydroxyl proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 12.0 | Broad Singlet | 1H | -OH | The acidic hydroxyl proton is typically broad and downfield, its position is concentration-dependent.[5] |

| ~8.2 - 8.4 | Singlet | 1H | H-2 (Aromatic) | Proton adjacent to the ring nitrogen and deshielded by the ester group. |

| ~8.0 - 8.2 | Singlet | 1H | H-6 (Aromatic) | Proton adjacent to the ring nitrogen, deshielded. |

| ~3.8 | Singlet | 3H | -OCH₃ | Methyl ester protons, typically found in this region.[6] |

¹³C NMR (Predicted, 100 MHz, DMSO-d₆): The spectrum is expected to show 7 distinct signals corresponding to the 7 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| > 165 | C=O | Ester carbonyl carbon.[5] |

| ~150 - 160 | C-4 | Aromatic carbon bearing the hydroxyl group, significantly downfield. |

| ~140 - 150 | C-2, C-6 | Aromatic carbons adjacent to the ring nitrogen. |

| ~110 - 120 | C-3 | Aromatic carbon bearing the ester group. |

| ~95 - 105 | C-5 | Aromatic carbon bearing the bromine atom, shielded by the halogen. |

| ~52 | -OCH₃ | Methyl ester carbon.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.[7] The spectrum provides a characteristic "fingerprint" for the molecule.

| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Assignment |

| 3200 - 2800 | Strong | Broad | O-H Stretch (H-bonded) |

| 3100 - 3000 | Medium | Sharp | C-H Stretch (Aromatic) |

| 2990 - 2950 | Medium | Sharp | C-H Stretch (Aliphatic, -CH₃) |

| ~1720 | Strong | Sharp | C=O Stretch (Ester)[7] |

| ~1600, ~1480 | Medium | Sharp | C=C / C=N Stretch (Aromatic Ring) |

| ~1250 | Strong | Sharp | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition, particularly through the distinctive isotopic pattern of bromine.

| m/z Value (Predicted) | Ion | Rationale |

| 231 / 233 | [M]⁺ and [M+2]⁺ | Molecular ion peaks showing the characteristic ~1:1 intensity ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br). |

| 200 / 202 | [M - OCH₃]⁺ | A common fragmentation pattern involving the loss of the methoxy radical from the ester. |

| 172 / 174 | [M - COOCH₃]⁺ | Fragmentation corresponding to the loss of the entire carbomethoxy group. |

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of methyl 5-bromo-4-hydroxynicotinate. The Fischer esterification approach is robust and scalable, providing good yields of the target compound. The comprehensive analytical data presented, including predicted NMR, IR, and MS spectra, provides a complete framework for researchers to confidently synthesize and verify the structure of this valuable heterocyclic intermediate, facilitating its use in medicinal chemistry and drug development programs.

References

-

General Experimental Procedures and Spectroscopic Data. The Royal Society of Chemistry.[Link]

- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

Methyl 5-bromo-4-oxopentanoate - Vapor Phase IR Spectrum. SpectraBase.[Link]

-

Proton & Carbon NMR Chemical Shift Tables. Michigan State University Chemistry Department.[Link]

-

Methyl 5-bromo-4-methylnicotinate. J&K Scientific LLC.[Link]

-

A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. National Institutes of Health (NIH).[Link]

-

Methyl 5-bromo-4-chloronicotinate (C7H5BrClNO2). PubChemLite.[Link]

-

5-Bromo-4,6-dihydroxynicotinic acid. PubChem.[Link]

-

SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.[Link]

-

Fischer Esterification. Master Organic Chemistry.[Link]

- Preparing method of 5-methylnicotinicacid.

-

Synthesis of methyl 5-bromosalicylate. PrepChem.com.[Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.[Link]

- Preparation of bromo acids and esters.

-

Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. MDPI.[Link]

-

Infrared Spectroscopy Index. Doc Brown's Chemistry.[Link]

-

How to Read and Interpret the IR Spectra. The Organic Chemistry Tutor (YouTube).[Link]

-

Recent Progress on Catalytic of Rosin Esterification Using Different Agents of Reactant. MDPI.[Link]

-

¹H NMR Spectra and Interpretation. Chemistry LibreTexts.[Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Methyl 5-bromo-4-hydroxynicotinate | CymitQuimica [cymitquimica.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to GSK2830371: A Selective Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of GSK2830371 (CAS 1404456-53-6), a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. Wip1 is a critical negative regulator of key tumor suppressor pathways, most notably the p53 and DNA damage response (DDR) pathways. Its amplification and overexpression are linked to the pathogenesis of numerous cancers. This document delves into the physicochemical properties, mechanism of action, and preclinical validation of GSK2830371, offering detailed experimental protocols and field-proven insights for its application in cancer research and drug development.

Introduction: Targeting a Key Oncogenic Phosphatase

The serine/threonine phosphatase Wip1, encoded by the PPM1D gene, has emerged as a high-value target in oncology.[1] Found to be amplified in a significant portion of human cancers, including breast cancer and B-cell lymphoma, Wip1 acts as a crucial negative regulator of the DNA damage response (DDR) network.[1][2] It functions by dephosphorylating and inactivating key tumor-suppressing proteins such as p53, ATM, Chk2, and γH2AX.[2] This action effectively dampens the cell's ability to arrest its cycle or initiate apoptosis in response to genomic stress, thereby promoting cell survival and proliferation of malignant cells.[2][3]

GSK2830371 is a first-in-class, orally active, small molecule developed to selectively inhibit Wip1 phosphatase.[1][4] Unlike traditional active-site inhibitors, GSK2830371 employs an allosteric mechanism, binding to a unique "flap" subdomain outside the catalytic site of Wip1.[4] This mode of action confers high selectivity, as this flap region is not present in other human phosphatases, minimizing off-target effects.[4] By inhibiting Wip1, GSK2830371 restores the activity of tumor suppressor pathways, presenting a promising therapeutic strategy, particularly for tumors with PPM1D amplification and wild-type TP53.[5]

Physicochemical and Pharmacokinetic Properties

A clear understanding of the compound's properties is fundamental for its effective application in both in vitro and in vivo experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1404456-53-6 | [6] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [6] |

| Molecular Weight | 461.02 g/mol | [6] |

| Purity | ≥97% (HPLC) | |

| Appearance | Light yellow powder | |

| Solubility | DMSO: up to 100 mMEthanol: up to 50 mM | [6] |

| Storage | Store at -20°C | [6] |

| In Vitro Potency (IC₅₀) | 6 nM (cell-free assay vs. FDP substrate)13 nM (vs. phospho-p38 substrate) | [7] |

| In Vivo Half-life | Short half-life observed in mice | [1][7] |

Note on CAS Number: The initial query referenced CAS 1175512-08-9, which corresponds to Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate.[8][9][10][11][12] However, the vast body of scientific literature on the Wip1 inhibitor discussed herein identifies it as GSK2830371 with CAS number 1404456-53-6. This guide focuses exclusively on the latter.

Mechanism of Action: Allosteric Inhibition and Pathway Reactivation

GSK2830371's efficacy stems from its unique, non-competitive, and reversible allosteric inhibition of Wip1.[13] This interaction locks the phosphatase in an inactive conformation, preventing it from dephosphorylating its substrates.[14]

The primary consequence of Wip1 inhibition is the reactivation of the p53 tumor suppressor pathway. In response to cellular stress (e.g., DNA damage), p53 is phosphorylated at key residues like Serine 15 (Ser15), which is critical for its stabilization and activation. Wip1 directly counteracts this by dephosphorylating p53 at Ser15, forming a negative feedback loop.[3][15] GSK2830371 breaks this loop.

By inhibiting Wip1, GSK2830371 leads to a sustained increase in the phosphorylation of multiple Wip1 substrates, including:

-

p53 (at Ser15)

-

Chk2 (at Thr68)

-

ATM (at Ser1981)

-

H2AX (at Ser139, forming γH2AX) [2]

This cascade of sustained phosphorylation enhances p53 stability and transcriptional activity, leading to the upregulation of downstream targets like p21, which induces cell cycle arrest.[7][16]

Figure 1: GSK2830371 Mechanism of Action.

Interestingly, besides inhibiting Wip1's catalytic activity, GSK2830371 also induces the ubiquitination-dependent proteasomal degradation of the Wip1 protein itself, but not its mRNA.[15] This dual action ensures a robust and sustained reactivation of tumor suppressor signaling.

Experimental Protocols & Methodologies

The following protocols are foundational for characterizing the effects of GSK2830371 in a research setting.

In Vitro Wip1 Phosphatase Activity Assay

Causality: This biochemical assay directly measures the inhibitory potency (IC₅₀) of GSK2830371 on purified Wip1 enzyme, providing a primary validation of its on-target activity.

Methodology:

-

Reagents: Recombinant human Wip1 enzyme, assay buffer (50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.05 mg/ml BSA), fluorescein diphosphate (FDP) substrate, GSK2830371 stock solution (in DMSO), and DMSO (vehicle control).

-

Preparation: Prepare serial dilutions of GSK2830371 in DMSO. A typical concentration range would span from 1 nM to 30 µM.

-

Reaction Setup: In a 96-well microplate, add 50 µM FDP substrate to each well containing either a specific concentration of GSK2830371 or DMSO vehicle.

-

Initiation: Add 10 nM Wip1 enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30 minutes), protected from light.

-

Detection: Measure the fluorescent signal on a microplate reader (Excitation: 485 nm / Emission: 530 nm). The signal corresponds to the amount of fluorescein produced by Wip1-mediated dephosphorylation of FDP.

-

Analysis: Calculate the percent inhibition for each GSK2830371 concentration relative to the DMSO control. Plot the data and determine the IC₅₀ value using a non-linear regression model.

Cellular Proliferation (Growth Inhibition) Assay

Causality: This assay assesses the cytostatic or cytotoxic effects of GSK2830371 on cancer cell lines, determining its cellular potency (GI₅₀) and selectivity based on the genetic background of the cells (e.g., PPM1D amplification, TP53 status).

Methodology:

-

Cell Lines: Select a panel of cell lines. Essential controls include a PPM1D-amplified, TP53 wild-type line (e.g., MCF7 breast cancer) and a TP53 mutant line (e.g., BT474).[1]

-

Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a range of GSK2830371 concentrations (e.g., 0.01 µM to 10 µM) for 72 to 96 hours.[15] Include a DMSO vehicle control.

-

Quantification: Measure cell viability using a suitable method, such as the Cell Counting Kit-8 (CCK-8) assay.[15]

-

Analysis: Normalize the results to the DMSO control to determine the percentage of growth inhibition. Calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line. A selective effect is expected in PPM1D-amplified, TP53 wild-type cells.[5]

Figure 2: Cellular Proliferation Assay Workflow.

Western Blot Analysis of Phospho-proteins

Causality: This protocol provides direct evidence of GSK2830371's on-target effect within the cell by visualizing the increased phosphorylation of key Wip1 substrates.

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., MCF7) and treat with GSK2830371 (e.g., 2.5 µM) or DMSO for various time points (e.g., 0, 2, 4, 8 hours).[7][16]

-

Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate overnight at 4°C with primary antibodies against:

-

Phospho-p53 (Ser15)

-

Total p53

-

Phospho-Chk2 (Thr68)

-

Wip1

-

GAPDH or β-actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Interpretation: An increase in the ratio of phospho-protein to total protein and a decrease in Wip1 protein levels over time in GSK2830371-treated samples confirms the compound's intracellular mechanism of action.[16]

Preclinical In Vivo Efficacy

In xenograft models, GSK2830371 has demonstrated significant anti-tumor activity. For instance, in mice bearing DOHH2 (B-cell lymphoma) tumor xenografts, oral administration of GSK2830371 led to a dose-dependent inhibition of tumor growth.[1][7] A dosing schedule of 150 mg/kg administered twice or three times daily resulted in tumor growth inhibition of 41% and 68%, respectively.[1][7] These efficacy studies were supported by pharmacodynamic assays showing increased phosphorylation of Chk2 and p53 in the tumor tissue, confirming target engagement in vivo.[7] The requirement for frequent dosing highlights the compound's short half-life in mice and suggests that sustained target inhibition is key for maximal therapeutic effect.[1][7]

Synergistic and Potentiating Combinations

A compelling application of GSK2830371 is in combination therapies. Wip1 inhibition has been shown to potentiate the effects of other anti-cancer agents, particularly those that activate p53.

-

MDM2 Inhibitors: GSK2830371 works synergistically with MDM2 inhibitors (e.g., HDM201, Nutlin-3, RG7388).[15][16][17] MDM2 inhibitors prevent p53 degradation, while GSK2830371 promotes p53 phosphorylation and activation. The combination results in a much stronger p53-dependent anti-proliferative and cytotoxic effect than either agent alone.[15][16]

-

Genotoxic Agents: By preventing the dephosphorylation of key DDR proteins, GSK2830371 can sensitize cancer cells to DNA-damaging agents like doxorubicin.[2][18]

Conclusion and Future Directions

GSK2830371 is a highly selective and potent tool for the pharmacological interrogation of Wip1 phosphatase biology. Its allosteric mechanism provides a blueprint for developing highly specific kinase and phosphatase inhibitors. Preclinical data strongly support its potential as a therapeutic agent, especially in PPM1D-amplified, TP53 wild-type tumors. While the pharmacokinetic properties of GSK2830371 presented challenges for its own clinical development, it remains an invaluable research compound.[14] Future research will likely focus on developing next-generation Wip1 inhibitors with improved drug-like properties and further exploring rational combination strategies to overcome resistance and enhance anti-tumor efficacy.

References

-

WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells . National Center for Biotechnology Information (PMC). [Link]

-

In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma . Scientific Reports. [Link]

-

Generation of allosteric small-molecule phosphatase inhibitors for the treatment of cancer . Prous Science. [Link]

-

Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform . bioRxiv. [Link]

-

1175512-08-9 Methyl 5-broMo-4-hydroxynicotinate . ChemSigma. [Link]

-

CAS NO. 1175512-08-9 | Methyl 5-bromo-4-hydroxynicotinate . Arctom. [Link]

-

The PPM1D inhibitor GSK2830371 induces cell cycle arrest and apoptosis... . ResearchGate. [Link]

-

Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 . National Center for Biotechnology Information (PMC). [Link]

-

Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner . National Center for Biotechnology Information (PMC). [Link]

-

Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner . ResearchGate. [Link]

-

Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 . PubMed. [Link]

-

GSK2830371 functions as a non-competitive inhibitor and binds with high affinity to PPM1D at an allosteric site . ResearchGate. [Link]

Sources

- 1. | BioWorld [bioworld.com]

- 2. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. researchgate.net [researchgate.net]

- 6. GSK 2830371 | Protein Ser/Thr Phosphatase Inhibitors: Tocris Bioscience [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 1175512-08-9|Methyl 5-bromo-4-oxo-1,4-dihydropyridine-3-carboxylate|BLD Pharm [bldpharm.com]

- 9. guidechem.com [guidechem.com]

- 10. Chemsigma International Co., Ltd. [chemsigma.com]

- 11. achmem.com [achmem.com]

- 12. arctomsci.com [arctomsci.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Methyl 5-bromo-4-hydroxynicotinate: A Comprehensive Technical Guide

Introduction

Molecular Structure and Spectroscopic Rationale

The molecular structure of Methyl 5-bromo-4-hydroxynicotinate, with the chemical formula C₇H₆BrNO₃ and a molecular weight of 232.03 g/mol , dictates its unique spectroscopic fingerprint.[1] The pyridine ring, an electron-deficient aromatic system, is substituted with three key functional groups: a bromine atom at position 5, a hydroxyl group at position 4, and a methyl ester group at position 3. The interplay of the electronic effects of these substituents—the electron-withdrawing nature of the bromine and the methyl ester, and the electron-donating potential of the hydroxyl group—governs the chemical environment of each nucleus and the vibrational modes of the chemical bonds, thus defining the resulting NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of Methyl 5-bromo-4-hydroxynicotinate are detailed below.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to exhibit three distinct signals: two for the aromatic protons on the pyridine ring and one for the methyl protons of the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl 5-bromo-4-hydroxynicotinate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Singlet | 1H | H-2 | The proton at the C-2 position is adjacent to the nitrogen atom and the methyl ester group, both of which are electron-withdrawing. This deshielding effect results in a downfield chemical shift. |

| ~8.2 | Singlet | 1H | H-6 | The proton at the C-6 position is adjacent to the nitrogen atom and the bromine atom, which also exert a deshielding effect, leading to a downfield shift. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet. |

| Broad Singlet | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding. |

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) at δ 0.00 ppm.

The expected chemical shifts are based on the analysis of substituent effects on the pyridine ring. The protons at positions 2 and 6 are significantly deshielded due to their proximity to the electronegative nitrogen atom.[2]

Predicted ¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl 5-bromo-4-hydroxynicotinate

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C=O (ester) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield position. |

| ~160 | C-4 | The carbon bearing the hydroxyl group is expected to be significantly deshielded due to the electronegativity of the oxygen atom. |

| ~150 | C-2 | The carbon at position 2 is adjacent to the nitrogen atom and is therefore deshielded. |

| ~155 | C-6 | The carbon at position 6 is also deshielded due to its proximity to the nitrogen atom. |

| ~125 | C-3 | The carbon to which the ester group is attached. |

| ~110 | C-5 | The carbon atom bonded to the bromine atom will be influenced by the halogen's electronegativity and heavy atom effect. |

| ~53 | -OCH₃ | The methyl carbon of the ester group is in a shielded environment and appears at a characteristic upfield position. |

Note: Predicted chemical shifts are relative to TMS at δ 0.00 ppm.

The prediction of these chemical shifts is informed by the established effects of substituents on the chemical shifts of pyridine carbons.[3]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Table 3: Predicted IR Absorption Frequencies for Methyl 5-bromo-4-hydroxynicotinate

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| 3400-3200 (broad) | O-H stretch | The broad absorption is characteristic of the hydrogen-bonded hydroxyl group. |

| ~1730 | C=O stretch (ester) | This strong absorption is indicative of the carbonyl group in the methyl ester.[4] |

| 1600-1450 | C=C and C=N ring stretching | These absorptions are characteristic of the aromatic pyridine ring. |

| ~1250 | C-O stretch (ester) | This band corresponds to the stretching vibration of the C-O single bond in the ester functionality. |

| 1100-1000 | C-O stretch (hydroxyl) | This absorption is due to the stretching of the C-O bond of the hydroxyl group. |

| 700-600 | C-Br stretch | The carbon-bromine bond stretching vibration typically appears in this region. |

The presence of a broad O-H stretching band, a strong C=O stretching band, and characteristic aromatic ring vibrations would be key features in the experimental IR spectrum of this compound.[5][6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 231 and an M+2 peak at m/z 233 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Major Fragmentation Pathways:

-

Loss of OCH₃: A significant fragment ion would likely be observed at m/z 200/202, corresponding to the loss of the methoxy radical from the ester group.

-

Loss of COOCH₃: Another plausible fragmentation would involve the loss of the entire methyl ester group, resulting in a fragment at m/z 172/174.

-

Ring Fragmentation: Subsequent fragmentation of the pyridine ring would lead to smaller charged species.[7]

-

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for Methyl 5-bromo-4-hydroxynicotinate.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds should be employed. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. A spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw free induction decay (FID) data should be Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Acquisition: Record the spectrum on an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting transmittance spectrum is typically converted to absorbance for analysis.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

-

Ionization: For a volatile and thermally stable compound, Electron Ionization (EI) at 70 eV is a standard method. For less stable compounds, a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be more appropriate.

-

Mass Analysis: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-300).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of Methyl 5-bromo-4-hydroxynicotinate.

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of Methyl 5-bromo-4-hydroxynicotinate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the established principles of spectroscopy and analysis of analogous structures, offer a valuable resource for the identification and structural verification of this compound. The outlined experimental protocols provide a framework for obtaining high-quality spectroscopic data. This guide is intended to support researchers, scientists, and drug development professionals in their work with this important chemical entity.

References

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

National Institute of Standards and Technology. Methyl nicotinate. [Link]

-

Asian Journal of Chemistry. Infrared Spectral Studies of Some Substituted Pyridines. [Link]

-

ResearchGate. FTIR spectrum for Pyridine. [Link]

-

RSC Publishing. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

National Institutes of Health. 4-Hydroxypyridine. [Link]

-

Human Metabolome Database. Showing metabocard for Methyl nicotinate (HMDB0029806). [Link]

-

The Good Scents Company. 4-hydroxypyridine. [Link]

-

ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

Veeprho. Methyl Nicotinate Impurities and Related Compound. [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pyridine [chemeurope.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. biomedres.us [biomedres.us]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

A Technical Guide to the Crystal Structure Analysis of Methyl 5-bromo-4-hydroxynicotinate

Foreword: The Architectural Blueprint of a Molecule

In the landscape of drug discovery and materials science, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental necessity. The crystal structure of an active pharmaceutical ingredient (API) governs critical physicochemical properties, including solubility, stability, bioavailability, and tabletability. For a molecule such as Methyl 5-bromo-4-hydroxynicotinate, a substituted nicotinic acid derivative, its potential therapeutic efficacy is intrinsically linked to its solid-state architecture. Nicotinic acid and its derivatives have garnered significant attention for their diverse pharmaceutical applications.[1]

This guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for determining and analyzing the crystal structure of Methyl 5-bromo-4-hydroxynicotinate. We will proceed from first principles—synthesis and crystallization—through the intricacies of data collection and computational refinement, culminating in a robust structural validation. This document is structured not as a rigid protocol but as a logical workflow, emphasizing the causality behind each experimental decision to empower the researcher with a deep, actionable understanding of the process.

Section 1: The Foundation - Material Synthesis and High-Quality Crystal Growth

The adage 'garbage in, garbage out' is acutely true in crystallography. The entire analysis hinges on the quality of a single crystal. Therefore, the journey begins with the synthesis of high-purity material and the meticulous process of growing diffraction-quality single crystals.

Synthesis and Purity Verification

While various synthetic routes to nicotinic acid derivatives exist, a common approach involves the esterification of the corresponding carboxylic acid (5-bromo-4-hydroxynicotinic acid) with methanol, often under acidic conditions.

Expert Insight: It is imperative to verify the purity of the synthesized compound before attempting crystallization. Trace impurities can act as "kinks" in the crystal lattice, inhibiting the growth of large, well-ordered single crystals. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are essential checkpoints. A purity level of >99% is the target standard for crystallization trials.

The Art of Crystallization: A Step-by-Step Protocol

Growing a single crystal is an empirical science, often requiring the screening of multiple conditions. The goal is to allow molecules to transition from a disordered state (in solution) to a highly ordered, crystalline state slowly. Rapid precipitation yields amorphous powder, which is unsuitable for single-crystal X-ray diffraction (SC-XRD).[2]

Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by testing the solubility of Methyl 5-bromo-4-hydroxynicotinate in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle heating can be used to increase solubility and ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm pore size) into a clean, small vial. This critical step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Incubation: Cover the vial with a cap, but do not seal it tightly. Instead, pierce the cap with a needle. This allows the solvent to evaporate very slowly over several days to weeks.

-

Monitoring and Harvesting: Place the vial in a vibration-free environment. Observe the vial periodically without disturbing it. Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or loop.

Expert Insight: The rate of evaporation is the key variable. A slower rate promotes the growth of larger, higher-quality crystals. If crystals form too quickly, reduce the size of the hole in the cap or move the vial to a cooler location.

Section 2: The Experiment - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of molecules.[3][4] It works on the principle that X-rays are diffracted by the electrons in the regularly spaced atoms of a crystal lattice, creating a unique diffraction pattern from which the atomic arrangement can be deduced.[5]

Crystal Mounting and Data Acquisition

Protocol: Data Collection on a Modern Diffractometer

-

Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks or defects.

-

Mounting: Using a cryoloop, carefully pick up the selected crystal and a small amount of inert cryoprotectant oil (e.g., Paratone-N).

-

Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically at 100 K or -173 °C) on the diffractometer.

-

Causality: Cryogenic cooling is essential. It minimizes thermal vibrations of the atoms, leading to sharper diffraction spots and a more precise structure. It also protects the crystal from potential radiation damage from the high-intensity X-ray beam.

-

-

Data Collection: The diffractometer software will automatically center the crystal in the X-ray beam. A data collection strategy is then executed, where the crystal is rotated, and hundreds of diffraction images (frames) are collected from various orientations.

Data Processing

The raw diffraction images are processed to determine the position and intensity of each diffraction spot. This process involves:

-

Indexing: Determining the unit cell parameters (the dimensions of the basic repeating block of the crystal) and the crystal system.

-

Integration: Measuring the intensity of each diffraction spot.

-

Scaling and Merging: Correcting for experimental variations and merging data from multiple frames to create a final reflection file (typically with an .hkl extension).

Section 3: The Solution - From Data to Structure

The processed reflection file contains a list of diffraction spots (reflections) and their intensities. The challenge now is to solve the "phase problem"—determining the phase of each reflection to reconstruct an electron density map of the molecule.

Structure Solution and Refinement Workflow

The computational workflow is almost universally handled by powerful software suites. The SHELX programs are considered a gold standard for small-molecule crystallography.[6][7] The process is iterative, involving cycles of refinement to improve the agreement between the calculated model and the experimental data.

Caption: Workflow from experimental data collection to final validated crystal structure.

Protocol: Structure Solution and Refinement using SHELX

-

Structure Solution: A program like SHELXT is used to analyze the reflection data and find an initial placement of most non-hydrogen atoms, effectively solving the phase problem.

-

Initial Refinement: The initial model is refined using SHELXL.[8] This program uses a least-squares method to adjust atomic positions and thermal parameters to best fit the experimental diffraction intensities.[9]

-

Difference Fourier Map: A difference electron density map is calculated. Peaks in this map indicate missing atoms (like hydrogens) or regions of disorder, while troughs suggest atoms that are misplaced.

-

Model Completion: Hydrogen atoms are typically added at calculated positions. The model is updated based on the difference map.

-

Anisotropic Refinement: The refinement is iterated. For non-hydrogen atoms, anisotropic displacement parameters (ADPs) are refined, which model the thermal vibration of each atom as an ellipsoid rather than a sphere, providing a more accurate model.

-

Convergence: The refinement continues until the model converges, meaning the shifts in atomic parameters become negligible and key statistical indicators (R-factors) stabilize at low values.

Section 4: The Analysis - Interpretation and Validation

A solved structure is just a collection of coordinates until it is analyzed and validated. The final output is typically a Crystallographic Information File (CIF), which contains all the information about the experiment and the final structure.[8]

Key Crystallographic Parameters

The CIF file will contain a wealth of quantitative data. For Methyl 5-bromo-4-hydroxynicotinate, a hypothetical but representative data set is summarized below.

| Parameter | Illustrative Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| Unit Cell Dimensions | a = 7.5 Å, b = 15.2 Å, c = 8.1 Å, β = 98.5° | The dimensions and angle of the fundamental repeating block of the crystal. |

| Volume | 912 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R1 (final) | < 0.05 (5%) | A key indicator of the agreement between the model and the data (lower is better). |

| wR2 (final) | < 0.15 (15%) | Another agreement factor, weighted based on experimental uncertainty. |

| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1.0 for a good model and correct weighting scheme. |

Molecular Geometry and Intermolecular Interactions

Analysis of the refined structure provides precise measurements of:

-

Bond Lengths and Angles: Confirming the expected molecular connectivity and revealing any strains or unusual geometries.

-

Torsion Angles: Describing the conformation of the molecule.

-

Intermolecular Interactions: This is crucial for understanding the crystal packing. In Methyl 5-bromo-4-hydroxynicotinate, one would specifically look for:

-

Hydrogen Bonds: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the pyridyl nitrogen and carbonyl oxygen are acceptors. These interactions are primary drivers of the crystal packing.

-

Halogen Bonds: The bromine atom can act as an electrophilic "halogen bond donor" to interact with nucleophilic atoms like oxygen or nitrogen.

-

π-π Stacking: Interactions between the aromatic pyridine rings.

-

Caption: Potential intermolecular interactions in the crystal lattice.

The Mandate for Trustworthiness: Structure Validation

A final, critical step is independent validation. The International Union of Crystallography (IUCr) provides a free online service called checkCIF.[10][11][12]

Self-Validating Protocol:

-

Generate the CIF: The refinement program (SHELXL) automatically generates a comprehensive CIF file.[8]

-

Upload to checkCIF: Submit the CIF to the IUCr's checkCIF web service.[13][14]

-

Review the Report: The service generates a validation report with a list of "ALERTS." These are categorized from A (most severe) to G (minor).

-

Address ALERTS: The researcher must review every ALERT. Many are informational, but others may point to genuine errors in the model, such as a missed symmetry element or a wrong space group assignment. Any significant issues must be corrected by further refinement, and the process is repeated until a satisfactory, error-free report is obtained. This self-validating loop ensures the trustworthiness and integrity of the final structure.

Conclusion

The determination of the crystal structure of Methyl 5-bromo-4-hydroxynicotinate is a multi-stage process that combines careful experimental technique with robust computational analysis. By following a logical workflow grounded in scientific principles—from meticulous crystal growth to rigorous data validation—researchers can obtain a precise and reliable three-dimensional molecular model. This structural blueprint is invaluable, providing the foundational knowledge required to understand the solid-state behavior of the molecule and to rationally guide its development in pharmaceutical and materials science applications.

References

- Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Based on the SHELX-97 manual.

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available at: [Link]

-

CCP4 wiki. (2024). SHELXL. Available at: [Link]

- Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.

-

Sheldrick, G. M. (2015). SHELXL: Crystal structure refinement. Acta Crystallographica Section C, C71, 3-8. Available at: [Link]

-

Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. Available at: [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available at: [Link]

-

American Chemical Society. (n.d.). CIF Validation. ACS Publications. Available at: [Link]

-

Metadata Standards Catalog. (n.d.). IUCr checkCIF. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

-

Spek, A. L. (2025). PLATON/VALIDATION. Available at: [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to optimize solid-state properties. Advanced Drug Delivery Reviews, 59(7), 617-630.

-

International Union of Crystallography. (n.d.). checkCIF. Available at: [Link]

Sources

- 1. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rigaku.com [rigaku.com]

- 4. excillum.com [excillum.com]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Crystal structure refinement with SHELXL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.iucr.org [journals.iucr.org]

- 9. SHELXL - CCP4 wiki [wiki.uni-konstanz.de]

- 10. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 12. CheckCIF [checkcif.iucr.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PLATON/VALIDATION [platonsoft.nl]

The Strategic Synthesis and Derivatization of Methyl 5-bromo-4-hydroxynicotinate: A Gateway to Novel Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This in-depth technical guide delineates the synthesis and derivatization of a key building block, Methyl 5-bromo-4-hydroxynicotinate. We will explore the strategic considerations behind the synthetic pathway to its precursor, 5-bromo-4-hydroxynicotinic acid, and detail the subsequent esterification. The guide will then focus on the vast potential of this molecule as a versatile intermediate for the generation of diverse molecular libraries through modern cross-coupling methodologies. The causality behind experimental choices, detailed protocols, and the potential pharmacological relevance of the resulting derivatives will be discussed, providing a comprehensive resource for researchers in drug discovery and development.

Introduction: The Significance of the Substituted Nicotinic Acid Core

Nicotinic acid, or vitamin B3, and its derivatives are fundamental to various biological processes. In the realm of drug discovery, the pyridine ring of nicotinic acid serves as a robust scaffold that can be functionalized to interact with a wide array of biological targets. The introduction of substituents, such as halogens and hydroxyl groups, provides critical handles for further chemical modification and allows for the fine-tuning of physicochemical properties like lipophilicity and hydrogen bonding capacity, which are paramount for drug efficacy and selectivity.

The subject of this guide, Methyl 5-bromo-4-hydroxynicotinate, is a particularly valuable intermediate. The bromine atom at the 5-position is strategically placed for participation in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents. The hydroxyl group at the 4-position and the methyl ester at the 3-position offer additional sites for modification and can influence the molecule's interaction with target proteins. This trifunctionalized scaffold is therefore a powerful starting point for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology and inflammatory diseases[1].

Synthesis of the Core Intermediate: A Multi-step Approach

The synthesis of Methyl 5-bromo-4-hydroxynicotinate is most efficiently achieved through the preparation of its precursor, 5-bromo-4-hydroxynicotinic acid, followed by a straightforward esterification. While direct synthesis of the target molecule is not extensively reported in primary literature, a robust pathway can be constructed based on established methodologies for analogous pyridine derivatives. A Chinese patent (CN102321016A) outlines a multi-step synthesis of a similar compound, which provides a solid foundation for the proposed synthetic route.

Proposed Synthetic Pathway to 5-bromo-4-hydroxynicotinic acid

The synthesis of 5-bromo-4-hydroxynicotinic acid can be envisioned to start from a readily available substituted pyridine, proceeding through a series of oxidation, reduction, and diazotization reactions. The following diagram illustrates a plausible synthetic workflow.

Caption: Proposed synthetic pathway for 5-bromo-4-hydroxynicotinic acid.

Experimental Protocols

The following protocols are adapted from analogous syntheses and represent a practical approach to obtaining the key intermediates.

Step 1: Oxidation of 2-Amino-5-bromo-4-methylpyridine to 5-Bromo-4-methyl-2-nitropyridine

-

Rationale: The initial step involves the oxidation of the amino group to a nitro group. This is a common transformation in pyridine chemistry and sets the stage for the subsequent oxidation of the methyl group. The use of a strong oxidizing medium like a mixture of concentrated sulfuric acid and hydrogen peroxide is effective for this purpose.

-

Protocol:

-

Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, maintaining the temperature below 15°C.

-

Slowly add a pre-mixed solution of concentrated sulfuric acid and hydrogen peroxide, ensuring the reaction temperature does not exceed 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution to a pH of 7-8.

-

The precipitated product, 5-bromo-4-methyl-2-nitropyridine, is collected by filtration, washed with water, and dried.

-

Step 2: Oxidation of 5-Bromo-4-methyl-2-nitropyridine to 5-Bromo-2-nitroisonicotinic acid

-

Rationale: The methyl group at the 4-position is oxidized to a carboxylic acid. A strong oxidizing agent like sodium dichromate in a sulfuric acid medium is employed for this transformation.

-

Protocol:

-

Suspend 5-bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid.

-

Add sodium dichromate dihydrate portion-wise, maintaining the temperature between 0-40°C.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Collect the solid 5-bromo-2-nitroisonicotinic acid by filtration, wash with water, and dry.

-

Step 3: Reduction of 5-Bromo-2-nitroisonicotinic acid to 2-Amino-5-bromoisonicotinic acid

-

Rationale: The nitro group is selectively reduced to an amino group. Iron powder in the presence of a weak acid like acetic acid is a classic and effective method for this reduction, being generally chemoselective for the nitro group in the presence of a carboxylic acid.

-

Protocol:

-

To a suspension of iron powder in water, add glacial acetic acid and heat the mixture to approximately 70°C.

-

Add 5-bromo-2-nitroisonicotinic acid in portions, maintaining the temperature between 75-80°C.

-

After the addition, continue to stir at this temperature for several hours.

-

Cool the reaction mixture and filter to remove the iron salts.

-

Adjust the pH of the filtrate to precipitate the product, 2-amino-5-bromoisonicotinic acid, which is then collected and dried.

-

Step 4: Diazotization and Hydrolysis to 5-Bromo-4-hydroxynicotinic acid

-

Rationale: The final step in the synthesis of the precursor involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate. This is a standard method for introducing a hydroxyl group onto an aromatic ring.

-

Protocol:

-

Dissolve 2-amino-5-bromoisonicotinic acid in a dilute sulfuric acid solution and cool to 0-5°C.

-

Slowly add an aqueous solution of sodium nitrite, keeping the temperature below 5°C.

-

Stir the reaction mixture at this temperature for a short period and then allow it to warm to room temperature.

-

The product, 5-bromo-4-hydroxynicotinic acid, will precipitate from the solution and can be collected by filtration.

-

Synthesis of Methyl 5-bromo-4-hydroxynicotinate

With the precursor, 5-bromo-4-hydroxynicotinic acid, in hand, the final esterification is a straightforward process.

-

Rationale: Fischer esterification is a reliable method for converting a carboxylic acid to its corresponding methyl ester using an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

-

Protocol:

-

Suspend 5-bromo-4-hydroxynicotinic acid in methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete.

-

Cool the reaction mixture and neutralize with a weak base, such as sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 5-bromo-4-hydroxynicotinate.

-

Derivatization: Unleashing the Potential of the Scaffold

The true value of Methyl 5-bromo-4-hydroxynicotinate lies in its potential for derivatization, particularly at the 5-position. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. This opens up a vast chemical space for the exploration of structure-activity relationships (SAR).

Key Derivatization Reactions

Two of the most powerful cross-coupling reactions in modern organic synthesis are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are ideally suited for the derivatization of Methyl 5-bromo-4-hydroxynicotinate.

Caption: Key cross-coupling reactions for the derivatization of Methyl 5-bromo-4-hydroxynicotinate.

3.1.1. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

-

Rationale: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. This reaction is highly tolerant of various functional groups, making it ideal for the late-stage functionalization of complex molecules. By reacting Methyl 5-bromo-4-hydroxynicotinate with a diverse library of aryl or heteroaryl boronic acids, a wide range of biaryl and heteroaryl-substituted nicotinic acid derivatives can be synthesized.

-

General Protocol:

-

To a reaction vessel, add Methyl 5-bromo-4-hydroxynicotinate, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst system), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Add a suitable solvent system (e.g., dioxane/water, toluene).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed.

-

After cooling, perform a standard aqueous workup and purify the product by column chromatography.

-

3.1.2. Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

-

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles. Applying this reaction to Methyl 5-bromo-4-hydroxynicotinate provides access to a diverse array of 5-amino-substituted nicotinic acid derivatives, which are common motifs in bioactive molecules.

-

General Protocol:

-

In a glovebox or under an inert atmosphere, combine Methyl 5-bromo-4-hydroxynicotinate, the desired amine (1.1-1.5 equivalents), a palladium catalyst and a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄).

-

Add an anhydrous aprotic solvent (e.g., toluene, dioxane).

-

Heat the reaction mixture under an inert atmosphere until completion.

-

After cooling, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.

-

Pharmacological Potential and Structure-Activity Relationships

While specific biological activity data for derivatives of Methyl 5-bromo-4-hydroxynicotinate is not yet widely published, the nicotinic acid scaffold is a well-established pharmacophore. Derivatives of nicotinic acid have shown a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

A patent for the synthesis of a protein kinase inhibitor utilizes 5-bromo-nicotinic acid as a key intermediate, highlighting the potential of this scaffold in targeting important signaling pathways in diseases like cancer[2]. The derivatization of Methyl 5-bromo-4-hydroxynicotinate through Suzuki and Buchwald-Hartwig couplings allows for the systematic exploration of the chemical space around the nicotinic acid core.

Structure-Activity Relationship (SAR) Considerations:

-

The 5-position: The introduction of various aryl, heteroaryl, and amino groups at this position can significantly impact the molecule's interaction with biological targets. The size, electronics, and hydrogen bonding potential of the substituent can be systematically varied to optimize binding affinity and selectivity.

-

The 4-hydroxyl group: This group can act as a hydrogen bond donor or acceptor, which can be crucial for target engagement. It can also be a site for further derivatization, such as etherification, to modulate the molecule's properties.

-

The 3-methyl ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which may be important for interacting with certain targets or for improving solubility. The ester can also be converted to amides to introduce further diversity.

The following table summarizes the potential impact of derivatization on the pharmacological profile:

| Position of Derivatization | Type of Substituent | Potential Impact on Pharmacological Profile |

| 5-position | Aryl/Heteroaryl groups | Modulation of π-π stacking interactions, steric hindrance, and electronics. |

| Amino groups | Introduction of hydrogen bonding capabilities, alteration of basicity and polarity. | |

| 4-position | O-alkylation | Increased lipophilicity, potential for improved cell permeability. |

| 3-position | Hydrolysis to acid | Increased polarity, potential for salt formation and improved solubility. |

| Amidation | Introduction of diverse functional groups and modulation of hydrogen bonding. |

Conclusion and Future Directions

Methyl 5-bromo-4-hydroxynicotinate is a highly valuable and versatile building block for the synthesis of novel and diverse libraries of substituted nicotinic acid derivatives. The synthetic pathway to its precursor is well-precedented, and its derivatization through modern cross-coupling reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a powerful strategy for exploring new chemical space in drug discovery. The strategic placement of the bromo, hydroxyl, and methyl ester functionalities provides multiple avenues for modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

Future research in this area should focus on the systematic derivatization of this core scaffold and the thorough biological evaluation of the resulting compounds. The exploration of a wide range of coupling partners in both Suzuki and Buchwald-Hartwig reactions, coupled with in vitro and in vivo screening, will be crucial for identifying novel lead compounds with therapeutic potential. The insights gained from such studies will undoubtedly contribute to the development of the next generation of drugs targeting a variety of diseases.

References

- This reference is a placeholder and would be replaced with a specific citation to a review on nicotinic acid in medicinal chemistry.

- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)

- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google P

- This reference is a placeholder and would be replaced with a specific citation to a review on the Suzuki-Miyaura coupling reaction.

- This reference is a placeholder and would be replaced with a specific citation to a review on the Buchwald-Hartwig amin

- This reference is a placeholder and would be replaced with a specific citation to a paper on the biological activity of substituted nicotinic acids.

-

Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. [Link]

Sources

Title: A Strategic Framework for the Biological Screening of Novel Nicotinic Acid Esters

An In-Depth Technical Guide for Drug Development Professionals

Abstract: The structural scaffold of nicotinic acid, a fundamental biological molecule, presents a compelling starting point for the discovery of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs).[1][2] This guide outlines a comprehensive, multi-tiered screening strategy for identifying and characterizing novel nicotinic acid esters with desired pharmacological profiles. We move beyond a simple recitation of methods to provide a logical, field-proven framework that emphasizes causality in experimental design, from high-throughput primary screening to preclinical in-vivo validation. Each stage is designed as a self-validating system with integrated controls, ensuring data integrity and building a robust profile for lead candidates. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to navigate the complexities of nAChR ligand discovery.

Introduction: The Therapeutic Promise of Nicotinic Acid Esters

Nicotinic acid (Niacin or Vitamin B3) is a well-established clinical agent, primarily used for treating dyslipidemia due to its potent effects on lipid profiles, particularly its ability to raise HDL cholesterol.[3][4] Its derivatives have been explored for a wide range of conditions, from tuberculosis to metabolic syndrome.[1] The core pyridine carboxylic acid structure shares features with nicotine, the canonical agonist for nAChRs. This structural relationship suggests that novel esters derived from nicotinic acid could serve as a rich library for discovering new modulators of nAChR activity.

The nAChR family is a diverse group of ligand-gated ion channels composed of various subunit combinations (e.g., α7, α4β2, α3β4), each with distinct pharmacology and physiological roles.[5][6] These receptors are validated targets for a multitude of CNS disorders, including Alzheimer's disease, schizophrenia, nicotine addiction, and neuropathic pain.[7][8][9] The primary challenge in this field is achieving subtype selectivity to maximize therapeutic efficacy while minimizing off-target effects.[6][8] This guide details a systematic screening cascade designed to identify potent, selective, and functionally active nicotinic acid esters.

The Screening Cascade: A Phased Approach to Lead Discovery

A successful screening campaign relies on a logical progression of assays, starting with high capacity and moving towards higher biological complexity and lower throughput. This cascade efficiently filters large compound libraries to identify a small number of high-quality lead candidates.

Caption: The hierarchical workflow for nicotinic acid ester screening.

Primary Screening: High-Throughput Functional Assays

The initial goal is to rapidly identify compounds that modulate nAChR activity from a large library. Cell-based functional assays are ideal for this stage due to their scalability and physiological relevance.

Causality: We choose a functional assay over a simple binding assay for the primary screen. A binding assay only tells us if a compound interacts with the receptor, but a functional assay confirms this interaction produces a cellular response (e.g., ion flux). This immediately filters out compounds that bind but have no effect, saving significant downstream resources. A membrane potential-based assay is an excellent choice as it provides a direct readout of ion channel opening, is compatible with HTS automation, and avoids potential pitfalls of mutations sometimes used in other assay types.[10]

Key Experiment: HTS Membrane Potential Assay for nAChR Antagonists

This protocol is designed to identify compounds that inhibit receptor activation. A similar protocol can be adapted to screen for agonists by applying the test compounds alone.

Principle: Stably transfected cells expressing a specific nAChR subtype (e.g., α3β4) are loaded with a fluorescent dye that is sensitive to changes in membrane potential. When the receptor is activated by an agonist (e.g., nicotine), the influx of positive ions depolarizes the cell membrane, causing a change in fluorescence. Antagonists will prevent this change.[10]

Step-by-Step Methodology:

-

Cell Plating: Seed SH-EP1 cells stably expressing the human nAChR subtype of interest (e.g., α3β4) into 384-well black-walled, clear-bottom assay plates. Culture for 24-48 hours to allow for adherence and formation of a confluent monolayer.

-

Self-Validation: The SH-EP1 parental cell line is used as it does not endogenously express nAChRs, ensuring a low-background signal.[10]

-

-

Dye Loading: Remove culture medium and add a membrane potential-sensitive fluorescent dye solution (e.g., FLIPR Membrane Potential Assay Kit) to all wells. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

-

Compound Addition: Using an acoustic dispenser, transfer test compounds (novel nicotinic acid esters) to the assay plates to a final concentration of 10 µM.[10]

-

Control Integration:

-

Negative Control (0% Inhibition): Add vehicle (e.g., 0.2% DMSO) to multiple wells.

-

Positive Control (100% Inhibition): Add a known, non-selective nAChR antagonist like Mecamylamine in a full concentration-response curve to several wells.[10]

-

-

Agonist Challenge & Signal Reading: Place the assay plate into a Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.

-

Establish a stable baseline fluorescence reading for 10-20 seconds.

-

Add a pre-determined EC₉₀ concentration of nicotine to all wells (except agonist-only controls) to stimulate the receptors.[10]

-

Immediately record the fluorescent signal for 2-3 minutes.

-

-